molecular formula C14H10O4S2 B013565 4,4'-Dithiobisbenzoic acid CAS No. 1155-51-7

4,4'-Dithiobisbenzoic acid

Cat. No.: B013565
CAS No.: 1155-51-7
M. Wt: 306.4 g/mol
InChI Key: GAMSSMZJKUMFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C14H10O4S2 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of two carboxyphenyl groups connected via a disulfide bond, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid typically involves the oxidation of 4-mercaptobenzoic acid. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in an appropriate solvent like acetic acid or methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters are carefully controlled, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is primarily related to its disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures and in redox signaling pathways. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfonic acids, thereby influencing various molecular targets and pathways .

Comparison with Similar Compounds

    4-Mercaptobenzoic acid: A precursor in the synthesis of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid.

    4,4’-Dithiobisbenzoic acid: Another sulfur-containing aromatic carboxylic acid with similar properties.

Uniqueness: 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid is unique due to its specific disulfide linkage between two carboxyphenyl groups. This structure imparts distinct redox properties and makes it a valuable compound in various applications, particularly in redox biology and materials science.

Properties

IUPAC Name

4-[(4-carboxyphenyl)disulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMSSMZJKUMFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SSC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151123
Record name 4,4'-Dithiodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155-51-7
Record name 4,4'-Dithiodibenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1155-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dithiodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dithiobisbenzoic acid
Reactant of Route 2
Reactant of Route 2
4,4'-Dithiobisbenzoic acid
Reactant of Route 3
4,4'-Dithiobisbenzoic acid
Reactant of Route 4
Reactant of Route 4
4,4'-Dithiobisbenzoic acid
Reactant of Route 5
4,4'-Dithiobisbenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4,4'-Dithiobisbenzoic acid
Customer
Q & A

Q1: What is the significance of determining the crystal structure of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid in this particular study?

A1: Determining the crystal structure allows researchers to understand how the molecules of 4-[(4-Carboxyphenyl)disulfanyl]benzoic acid arrange themselves in the solid state, particularly when co-crystallized with (1E,4E)-1-N,4-N-bis(pyridin-4-ylmethylidene)cyclohexane-1,4-diamine. This information provides insights into the intermolecular interactions, such as hydrogen bonding and pi-stacking, which influence the compound's physical and chemical properties []. These insights can be valuable for further research exploring potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.